4-[(Benzyloxy)methyl]cyclohex-3-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144309-99-9 |
|---|---|
Molecular Formula |
C14H16O2 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
4-(phenylmethoxymethyl)cyclohex-3-en-1-one |
InChI |
InChI=1S/C14H16O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6H,7-11H2 |
InChI Key |
TZHUUURMDGRBDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1=O)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 4 Benzyloxy Methyl Cyclohex 3 En 1 One
Retrosynthetic Analysis for 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one
Retrosynthetic analysis provides a logical framework for dissecting a target molecule into simpler, commercially available starting materials. For this compound, several disconnections can be proposed.
A primary disconnection is the ether linkage of the benzyloxymethyl group, leading back to a 4-(hydroxymethyl)cyclohex-3-en-1-one intermediate and benzyl (B1604629) bromide. This simplifies the target by separating the side chain from the core. The hydroxymethyl group can be further disconnected to a more stable precursor like a 4-carboalkoxycyclohex-3-en-1-one, which can be synthesized via established cycloaddition or annulation reactions.
Alternatively, the cyclohexenone ring itself can be disconnected. Following the logic of the Robinson annulation , the six-membered ring can be broken down into a 1,5-dicarbonyl intermediate. This suggests a Michael addition of an enolate to an α,β-unsaturated ketone as the key ring-forming step. For this specific target, this would involve a Michael acceptor containing the benzyloxymethyl moiety.
A Diels-Alder approach offers another powerful retrosynthetic pathway. The cyclohexene (B86901) ring is disconnected into a 1,3-diene and a dienophile. The substitution pattern of the target suggests a diene bearing a benzyloxymethyl group at the C-2 position and a ketene (B1206846) equivalent as the dienophile. Subsequent functional group manipulations would then be required to install the ketone at the C-1 position.
Figure 1: Proposed retrosynthetic disconnections for this compound, illustrating pathways based on ether cleavage, Robinson annulation, and Diels-Alder reaction logic.De Novo Synthesis Approaches to the Cyclohexenone Scaffold
Building the cyclohexenone ring from acyclic precursors, or de novo synthesis, offers high flexibility in introducing desired substituents. Key strategies include total synthesis pathways like the Robinson annulation and Diels-Alder reaction.
Total Synthesis Pathways
The Robinson annulation is a classic and robust method for the formation of six-membered rings. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. beilstein-journals.orgwikipedia.orgacs.orggoettingen-research-online.de To construct the target molecule, a plausible route would involve the reaction of an enolate derived from a ketone with an α,β-unsaturated ketone (a Michael acceptor) that carries the benzyloxymethyl group. For example, the reaction of the enolate of acetone (B3395972) with a vinyl ketone like 3-(benzyloxymethyl)but-3-en-2-one could, in principle, lead to the desired 1,5-diketone intermediate, which would then cyclize and dehydrate to form the target cyclohexenone.
The Diels-Alder reaction provides another powerful route, forming a cyclohexene ring in a single, often highly stereocontrolled, step. acs.org A potential strategy would involve the cycloaddition of 2-[(benzyloxy)methyl]-1,3-butadiene with a dienophile such as acrolein. This would yield a cyclohexene derivative with the substituents at the correct relative positions. Subsequent oxidation of the aldehyde and the allylic position would be necessary to install the ketone functionality. Lewis acid catalysis can be employed to enhance the reactivity and control the regioselectivity of the cycloaddition. acs.org
Strategic Incorporation of the Benzyloxymethyl Group
The timing of the introduction of the benzyloxymethyl group is a key strategic consideration. This moiety can either be incorporated into one of the starting materials or added to a pre-formed intermediate.
Strategy 1: Pre-incorporation This approach involves using a starting material that already contains the benzyloxymethyl group. For a Robinson annulation, a vinyl ketone bearing the benzyloxymethyl substituent would be required. For a Diels-Alder reaction, a diene such as 2-[(benzyloxy)methyl]-1,3-butadiene would be the key starting material. This strategy is often more convergent and efficient if the requisite starting material is readily accessible.
Strategy 2: Late-stage Introduction Alternatively, a functional group handle can be carried through the synthesis and converted to the benzyloxymethyl group at a later stage. For example, a cyclohexenone with a 4-hydroxymethyl or 4-halomethyl group could be synthesized first. The target molecule would then be formed via a Williamson ether synthesis, reacting the intermediate with benzyl bromide in the presence of a base. This approach can be advantageous if the benzyloxymethyl group is not compatible with the conditions of the ring-forming reactions.
Derivatization from Pre-existing Cyclohexenone Scaffolds
An alternative to de novo synthesis is the functionalization of a readily available cyclohexenone or cyclohexanone (B45756) starting material. This approach relies on the ability to selectively introduce the benzyloxymethyl group at the C-4 position.
Regioselective Functionalization Techniques
Achieving regioselectivity is the primary challenge in functionalizing the cyclohexenone ring. While conjugate addition (Michael reaction) typically directs nucleophiles to the C-3 (β) position, functionalization at the C-4 (γ) position requires different strategies. wikipedia.org
One effective method is the generation of a dienolate (or extended enolate) from the cyclohexenone by deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA). This dienolate can then react with an electrophile. The regioselectivity of this alkylation (α' vs. γ position) can be controlled by reaction conditions. Trapping the dienolate as a silyl (B83357) enol ether can also be used to direct subsequent reactions.
Another approach involves the use of a "γ-alkylation" synthon. This could involve preparing a derivative where the γ-position is activated for nucleophilic attack or, conversely, for reaction with an electrophile. For instance, dienamine catalysis can promote vinylogous Michael additions where the cyclohexenone acts as a nucleophile from its γ-position. nih.gov
Stereoselective Introduction of the Benzyloxymethyl Moiety
While the target molecule, this compound, does not possess a stereocenter at the C-4 position due to the adjacent double bond, the synthesis may proceed through a saturated intermediate where stereocontrol is crucial. For instance, the synthesis could involve the stereoselective preparation of cis- or trans-4-[(benzyloxy)methyl]cyclohexan-1-one, followed by the introduction of the C-2/C-3 double bond.
Stereoselective synthesis of 4-substituted cyclohexanones can be achieved through several methods. beilstein-journals.orgacs.orgnih.gov
Stereoselective Conjugate Addition: The addition of a benzyloxymethyl organocuprate to cyclohexenone would form a saturated cyclohexanone. The stereochemistry of the addition can be influenced by the substrate and reaction conditions.
Stereoselective Alkylation: The alkylation of a cyclohexanone enolate can proceed with high stereoselectivity, particularly on conformationally rigid systems. The electrophile typically adds from the axial direction to a chair-like transition state. ubc.ca
Catalytic Asymmetric Methods: Modern catalytic methods, including enzymatic reactions or organocatalysis, can be employed to set the stereocenter in a precursor molecule with high enantiomeric excess. acs.org
Once the desired stereoisomer of the saturated precursor is obtained, the double bond can be introduced regioselectively, for example, via Saegusa-Ito oxidation or by bromination followed by elimination, to yield the final target compound.
Comparative Analysis and Evaluation of Synthetic Routes
Chemical Efficiency and Yield Optimization
The chemical efficiency of the synthesis is a measure of the effectiveness of the chemical reactions in converting reactants to the desired product. Yield optimization is a key aspect of this, aiming to maximize the amount of this compound obtained from a given quantity of starting materials.
The Williamson ether synthesis is a widely used and generally efficient method for the formation of ethers, including benzyl ethers. organic-chemistry.orgyoutube.comwikipedia.org This SN2 reaction typically involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then reacts with an alkyl halide. wikipedia.orgmasterorganicchemistry.com For the synthesis of this compound from its hydroxylated precursor, this would involve the reaction of the corresponding alkoxide with benzyl bromide or benzyl chloride. youtube.com
Several factors can be manipulated to optimize the yield of this reaction. The choice of base is critical for the initial deprotonation. Strong bases such as sodium hydride (NaH) are often employed to ensure complete formation of the alkoxide. organic-chemistry.org The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), which can solvate the cation of the base without interfering with the nucleophilicity of the alkoxide. The reaction temperature and time are also important parameters to control for maximizing the yield and minimizing side reactions.
The following table outlines typical conditions and reported yields for Williamson ether syntheses of benzyl ethers, which can be considered analogous to the synthesis of the target compound.
| Alcohol Substrate | Base | Solvent | Reagent | Temperature | Yield (%) |
| Primary Alcohol | NaH | DMF | Benzyl Bromide | Room Temp. | High |
| Secondary Alcohol | NaH | THF | Benzyl Bromide | Reflux | Good to High |
| Phenol (B47542) | K2CO3 | Acetone | Benzyl Chloride | Reflux | High |
Implementation of Sustainable and Green Chemistry Principles
The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. This involves considering factors such as the use of less hazardous reagents and solvents, improving atom economy, and reducing energy consumption.
In the context of the Williamson ether synthesis, several green alternatives to traditional methods have been explored. One approach involves the use of phase-transfer catalysis, which can facilitate the reaction in a biphasic system, often with a reduction in the amount of organic solvent required.
More recently, methodologies have been developed that utilize more environmentally benign solvents. For instance, the use of polyethylene (B3416737) glycol (PEG) as a recyclable solvent has been reported for the synthesis of chalcones, demonstrating the potential for greener reaction media. rjpbcs.com Another innovative approach involves conducting the Williamson synthesis in aqueous media with the assistance of surfactants. researchgate.net This method avoids the use of volatile organic compounds and can lead to high product yields. researchgate.net
Furthermore, research into catalytic methods for etherification offers a promising avenue for greener synthesis. Iron(II/III) chloride has been used as a catalyst for the etherification of benzyl alcohols in propylene (B89431) carbonate, a green and recyclable solvent. acs.org Catalytic approaches to the Williamson ether synthesis using weak alkylating agents are also being investigated to avoid the production of salt byproducts. semanticscholar.org
By carefully selecting the reagents, catalysts, and reaction conditions, the synthesis of this compound can be made more efficient and environmentally friendly, aligning with the principles of sustainable chemical production.
Reactivity and Mechanistic Investigations of 4 Benzyloxy Methyl Cyclohex 3 En 1 One
Reactivity at the α,β-Unsaturated Carbonyl System
The conjugated system in 4-[(benzyloxy)methyl]cyclohex-3-en-1-one is the hub of its reactivity, allowing for both 1,2-additions (direct attack at the carbonyl carbon) and 1,4-additions (conjugate attack at the β-carbon). The outcome of a reaction is heavily influenced by the nature of the nucleophile, with "soft" nucleophiles generally favoring 1,4-addition and "hard" nucleophiles favoring 1,2-addition.
Nucleophilic conjugate addition, or 1,4-addition, is a characteristic reaction for α,β-unsaturated carbonyl compounds. stackexchange.com In this process, a nucleophile adds to the β-carbon of the alkene, which is made electrophilic by the electron-withdrawing nature of the conjugated carbonyl group. masterorganicchemistry.com This reaction proceeds via an enolate intermediate, which is then protonated to yield the saturated ketone product. masterorganicchemistry.com This pathway is often thermodynamically favored over direct 1,2-addition to the carbonyl, as it preserves the stable carbonyl group in the final product.
The Michael reaction is a specific and widely utilized type of 1,4-conjugate addition that involves the addition of a stabilized carbon nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comresearchgate.net For this compound, the Michael donors are typically soft, resonance-stabilized carbanions, such as those derived from β-ketoesters, malonic esters, or other 1,3-dicarbonyl compounds. libretexts.org
The general mechanism involves three key steps:
Deprotonation: A base removes an acidic α-proton from the Michael donor (e.g., a β-ketoester) to form a resonance-stabilized enolate. masterorganicchemistry.com
Nucleophilic Attack: The enolate attacks the electrophilic β-carbon of the this compound ring. masterorganicchemistry.com
Protonation: The resulting enolate intermediate is protonated, typically by the solvent or upon acidic workup, to yield the final 1,5-dicarbonyl product. masterorganicchemistry.com
This reaction is highly effective for forming new carbon-carbon bonds under relatively mild conditions. researchgate.net
Table 1: Potential Michael Addition Reactions
| Michael Donor (Nucleophile) | Michael Acceptor | Expected Product |
|---|---|---|
| Diethyl malonate | This compound | Diethyl 2-(4-((benzyloxy)methyl)-3-oxocyclohexyl)malonate |
| Ethyl acetoacetate | This compound | Ethyl 2-(4-((benzyloxy)methyl)-3-oxocyclohexyl)-3-oxobutanoate |
| Nitromethane | This compound | 4-((Benzyloxy)methyl)-3-(nitromethyl)cyclohexan-1-one |
The regioselectivity of organometallic additions to α,β-unsaturated ketones is highly dependent on the metal center.
Organocopper Reagents (Gilman Reagents): Lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, are soft nucleophiles and are well-established for their strong preference for 1,4-conjugate addition to α,β-unsaturated ketones. masterorganicchemistry.comwikipedia.orgyoutube.com When reacting with this compound, the alkyl or aryl group from the cuprate (B13416276) would selectively add to the β-carbon, forming a new carbon-carbon bond and generating a lithium enolate intermediate, which is subsequently protonated upon workup. youtube.com This method is a reliable way to introduce alkyl or aryl substituents at the 3-position of the cyclohexanone (B45756) ring. masterorganicchemistry.com
Grignard Reagents (RMgX): In contrast to organocuprates, Grignard reagents are considered hard nucleophiles. stackexchange.com Consequently, they typically favor direct 1,2-addition to the carbonyl carbon of enones, yielding tertiary alcohols after workup. stackexchange.commasterorganicchemistry.com The reaction of a Grignard reagent with this compound would be expected to primarily form 4-[(benzyloxy)methyl]-1-alkylcyclohex-3-en-1-ol. However, the 1,4-addition pathway can be favored by including a catalytic amount of a copper(I) salt (e.g., CuI), which generates an organocopper species in situ. researchgate.net
Table 2: Regioselectivity of Organometallic Additions
| Reagent Type | General Formula | Expected Major Product with this compound | Addition Type |
|---|---|---|---|
| Organocuprate | R₂CuLi | 3-Alkyl-4-((benzyloxy)methyl)cyclohexan-1-one | 1,4-Addition (Conjugate) |
| Grignard Reagent | RMgX | 1-Alkyl-4-((benzyloxy)methyl)cyclohex-3-en-1-ol | 1,2-Addition (Direct) |
| Grignard + cat. CuI | RMgX / CuI | 3-Alkyl-4-((benzyloxy)methyl)cyclohexan-1-one | 1,4-Addition (Conjugate) |
The carbon-carbon double bond within the α,β-unsaturated system of this compound can participate as a 2π component in cycloaddition reactions. The electron-withdrawing effect of the adjacent carbonyl group makes the alkene an electron-poor "dienophile" or "ketenophile," suitable for reacting with electron-rich partners.
The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In this context, this compound acts as the dienophile. For a "normal demand" Diels-Alder reaction, the dienophile is electron-deficient, and the diene is electron-rich. wikipedia.org Therefore, the reactivity of this compound is enhanced with dienes bearing electron-donating groups (e.g., alkoxy, silyloxy, or alkyl groups). masterorganicchemistry.com
The reaction is concerted and typically proceeds under thermal conditions. youtube.com It is known for its high degree of stereospecificity and predictable regioselectivity. For instance, highly reactive dienes like 1-amino-3-siloxy dienes react with substituted cyclohexenones with complete regioselectivity under mild conditions to form bicyclic adducts. orgsyn.org These adducts can then be converted into more complex functionalized ring systems.
The formation of four-membered rings via a [2+2] cycloaddition is a reaction characteristic of photochemistry. libretexts.org Unlike the thermally allowed [4+2] Diels-Alder reaction, the [2+2] cycloaddition is typically photochemically induced. nsf.gov Upon irradiation with UV light, the α,β-unsaturated ketone can be excited to a triplet state, which then reacts with an alkene. nih.gov
This reaction can occur both inter- and intramolecularly to form cyclobutane (B1203170) rings. nsf.govnih.gov The regioselectivity of the cycloaddition (i.e., head-to-head vs. head-to-tail dimerization) can be influenced by the substituents on both the enone and the reacting alkene. nih.gov In intramolecular versions, where an alkene is tethered to the cyclohexenone core, the regioselectivity is often controlled by the length and nature of the tether, with the reaction proceeding through the most stable diradical intermediate. nih.gov
Electrophilic Additions to the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is electron-rich and susceptible to attack by electrophiles. These reactions, known as electrophilic additions, involve the initial attack of an electrophile on the π-system of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then attacked by a nucleophile to yield the final addition product. The regioselectivity of this addition is influenced by the electronic effects of the substituents on the cyclohexene (B86901) ring.
A common example of electrophilic addition is halogenation, where halogens such as bromine (Br₂) or chlorine (Cl₂) add across the double bond. The reaction proceeds through a cyclic halonium ion intermediate, which is subsequently opened by the halide ion in an anti-addition fashion. While specific studies on the halogenation of this compound are not extensively documented, the general mechanism for the bromination of a similar cyclic enone is depicted below.
| Reactant | Reagent | Product |
| This compound | Br₂ in CCl₄ | 3,4-Dibromo-4-[(benzyloxy)methyl]cyclohexan-1-one |
The presence of the electron-withdrawing carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. However, the reaction can still proceed, often requiring specific catalysts or reaction conditions.
Reactivity of the Carbonyl Group (C=O)
The carbonyl group is a key functional group that dictates a significant portion of the reactivity of this compound. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center.
Strong, "hard" nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), tend to attack the electrophilic carbonyl carbon directly in a 1,2-addition fashion. atlanchimpharma.com This reaction leads to the formation of a tertiary alcohol upon protonation of the resulting alkoxide intermediate. The double bond of the α,β-unsaturated system remains intact in this type of addition.
For instance, the reaction of this compound with methylmagnesium bromide would be expected to yield 1-methyl-4-[(benzyloxy)methyl]cyclohex-3-en-1-ol.
| Reagent | Expected Product | Reaction Type |
| Methylmagnesium bromide (CH₃MgBr) | 1-Methyl-4-[(benzyloxy)methyl]cyclohex-3-en-1-ol | 1,2-Nucleophilic Addition |
| Methyllithium (CH₃Li) | 1-Methyl-4-[(benzyloxy)methyl]cyclohex-3-en-1-ol | 1,2-Nucleophilic Addition |
The preference for 1,2-addition with these strong nucleophiles is generally attributed to the kinetic control of the reaction, where the attack on the more electrophilic carbonyl carbon is faster. youtube.comorganic-chemistry.org
The ketone functionality can undergo both reduction and oxidation reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). In the case of α,β-unsaturated ketones, sodium borohydride can lead to a mixture of 1,2- and 1,4-reduction products. The 1,2-reduction product is the allylic alcohol, 4-[(benzyloxy)methyl]cyclohex-3-en-1-ol, while the 1,4-reduction (conjugate addition) followed by tautomerization and further reduction leads to the saturated alcohol, 4-[(benzyloxy)methyl]cyclohexan-1-ol. youtube.com The ratio of these products can often be controlled by the choice of reagent and reaction conditions.
| Reducing Agent | Major Product(s) |
| Sodium Borohydride (NaBH₄) | 4-[(Benzyloxy)methyl]cyclohex-3-en-1-ol and 4-[(Benzyloxy)methyl]cyclohexan-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Primarily 4-[(Benzyloxy)methyl]cyclohex-3-en-1-ol |
Catalytic hydrogenation with hydrogen gas (H₂) and a metal catalyst like palladium on carbon (Pd/C) can also be employed. This method typically reduces both the carbon-carbon double bond and the carbonyl group, leading to the formation of the saturated alcohol.
Oxidation: While the ketone itself is generally resistant to further oxidation under mild conditions, reactions targeting other parts of the molecule can be performed in its presence. Stronger oxidizing conditions could lead to cleavage of the ring.
Transformations Involving the Benzyloxymethyl Substituent
The benzyloxymethyl group serves as a protected form of a primary alcohol. The benzyl (B1604629) ether linkage is relatively stable but can be cleaved under specific conditions.
The removal of the benzyl protecting group is a common transformation in organic synthesis to unmask the primary alcohol functionality.
Catalytic Hydrogenolysis: A widely used method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.comyoutube.com This involves reacting the compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. jk-sci.com The reaction is typically clean and high-yielding, producing the deprotected alcohol and toluene (B28343) as a byproduct. youtube.com
Catalytic Transfer Hydrogenation: An alternative to using hydrogen gas is catalytic transfer hydrogenation. organic-chemistry.orgrsc.org In this method, a hydrogen donor, such as formic acid or cyclohexene, is used in the presence of a palladium catalyst to effect the debenzylation. organic-chemistry.orgrsc.org
Lewis Acids: Certain Lewis acids, such as boron trichloride (B1173362) dimethyl sulfide (B99878) complex (BCl₃·SMe₂), can selectively cleave benzyl ethers under mild conditions, tolerating a range of other functional groups. organic-chemistry.org Another reagent used for this purpose is trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride and sodium iodide. acsgcipr.org
| Deprotection Method | Reagents | Byproducts |
| Catalytic Hydrogenolysis | H₂, Pd/C | Toluene |
| Catalytic Transfer Hydrogenation | Formic acid or Cyclohexene, Pd/C | Toluene, CO₂ or Benzene |
| Lewis Acid Cleavage | BCl₃·SMe₂ or TMSI | Benzyl halide, Trimethylsilyl ether |
While the benzyloxy group itself is not a good leaving group, the benzylic carbon is activated towards nucleophilic substitution due to the stability of the potential benzylic carbocation intermediate (in an Sₙ1 pathway) or the accessibility for backside attack (in an Sₙ2 pathway). stackexchange.com However, direct nucleophilic substitution on the benzylic carbon of the ether is generally difficult without prior activation.
Transformation of the ether into a better leaving group, for example by converting the benzyl alcohol (after deprotection) into a tosylate or a halide, would facilitate subsequent nucleophilic substitution reactions at that position. Direct reaction of the benzyloxymethyl ether with strong nucleophiles under forcing conditions might lead to cleavage, but this is less common and controlled than the deprotection strategies mentioned above.
Remote Functionalization and Rearrangements Mediated by the Benzyloxymethyl Group
The benzyloxymethyl group at the C4 position of the cyclohexenone ring, while not directly conjugated to the enone system, can exert significant influence on the molecule's reactivity through space or via conformational effects. This allows for remote functionalization, where reactions occur at a distance from the primary functional group.
One potential avenue for remote functionalization involves the activation of the benzylic C-H bonds of the benzyloxy group. While direct C-H functionalization of such a position is challenging, photoredox catalysis has emerged as a powerful tool for the activation of otherwise inert C-H bonds. In a process analogous to the Minisci reaction, a transiently generated α-oxyalkyl radical from the benzyloxymethyl group could couple with electron-deficient heteroarenes, leading to novel molecular architectures. nih.gov
Furthermore, the ether linkage is susceptible to cleavage under specific conditions, which can initiate rearrangement cascades. For instance, treatment with strong Lewis acids could lead to the formation of an oxonium ion, which might be trapped intramolecularly by the enone π-system or an enolate derivative, potentially leading to bicyclic or rearranged products.
The benzyloxymethyl group can also influence the stereochemical outcome of reactions at the cyclohexenone core. Its steric bulk can direct incoming reagents to the opposite face of the ring, thereby controlling the diastereoselectivity of additions, cycloadditions, or enolate alkylations.
| Transformation | Reagents/Conditions | Potential Outcome | Mechanistic Feature |
| Remote C-H Arylation | Photoredox Catalyst, Heteroarene | α-Arylation of the benzyloxymethyl group | Generation of an α-oxyalkyl radical |
| Lewis Acid-Mediated Rearrangement | Strong Lewis Acid (e.g., TiCl4, BF3·OEt2) | Bicyclic ether or rearranged carbocycle | Intramolecular trapping of an oxonium ion |
| Diastereoselective Addition | Nucleophile, Lewis Acid | Facial-selective addition to the enone | Steric hindrance from the benzyloxymethyl group |
Advanced Mechanistic Studies and Kinetic Analyses
A deeper understanding of the reactivity of this compound can be achieved through advanced mechanistic studies and kinetic analyses. These investigations provide insights into the transition states of key reaction steps and the role of catalysts in modulating reaction pathways and selectivity.
Computational chemistry, particularly density functional theory (DFT), is a powerful tool for elucidating reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. For reactions involving this compound, transition state analysis can reveal the precise geometry of the transition state and the energetic barriers for different reaction pathways.
For instance, in a potential Diels-Alder reaction, transition state analysis could predict the endo/exo selectivity and the facial selectivity influenced by the benzyloxymethyl group. The calculations would likely show a preference for the dienophile to approach from the face opposite to the bulky substituent to minimize steric repulsion in the transition state.
Similarly, for nucleophilic additions, transition state calculations can help rationalize the observed stereoselectivity. The energy difference between the transition states leading to the different diastereomers would provide a quantitative measure of the directing effect of the benzyloxymethyl group.
| Reaction Type | Computational Method | Key Insights from Transition State Analysis |
| Diels-Alder Cycloaddition | DFT (e.g., B3LYP/6-31G*) | Prediction of endo/exo and facial selectivity; quantification of steric effects. |
| Nucleophilic Addition | DFT, Ab initio methods | Rationalization of diastereoselectivity; understanding the role of Lewis acid coordination. |
| Rearrangement Reactions | Multireference methods (e.g., CASSCF) | Identification of pericyclic transition states; elucidation of complex reaction coordinates. |
Catalysis plays a pivotal role in controlling the reactivity and selectivity of reactions involving cyclohexenone derivatives. Both metal-based and organocatalysts can be employed to achieve a wide range of transformations.
Lewis Acid Catalysis: Lewis acids can activate the enone system towards nucleophilic attack by coordinating to the carbonyl oxygen. nih.gov This coordination enhances the electrophilicity of the β-carbon and can also influence the stereochemical outcome of the reaction by organizing the transition state assembly. For this compound, chiral Lewis acids could be employed to achieve enantioselective conjugate additions, with the benzyloxymethyl group potentially acting as a secondary coordinating site or a steric directing element.
Transition Metal Catalysis: Palladium catalysis is particularly effective for the dehydrogenation of cyclohexanones and cyclohexenones to form phenol (B47542) derivatives. future4200.comrsc.org A dicationic Pd(II) catalyst, for example, can promote both aerobic oxidative Heck coupling and subsequent dehydrogenation in a one-pot sequence, providing a route to meta-substituted phenols. nih.gov The benzyloxymethyl substituent would be expected to tolerate these conditions, leading to the formation of 3-[(benzyloxy)methyl]phenol.
Enzyme Catalysis: Biocatalysis offers a green and highly selective alternative for the transformation of cyclohexanones. Cyclohexanone monooxygenases (CHMOs) are known to catalyze the Baeyer-Villiger oxidation of substituted cyclohexanones to the corresponding ε-caprolactones with high enantioselectivity. researchgate.net While the inherent selectivity of the wild-type enzyme might favor one enantiomer, protein engineering can be used to customize the enzyme's active site to produce the other enantiomer.
| Catalysis Type | Catalyst Example | Targeted Transformation | Role of Catalyst |
| Lewis Acid Catalysis | Chiral Boron Lewis Acids | Enantioselective [2+2] Photocycloaddition | Activation of the enone and creation of a chiral environment |
| Transition Metal Catalysis | Pd(CH3CN)42 | Aerobic Oxidative Heck/Dehydrogenation | Facilitates C-C bond formation and subsequent aromatization |
| Enzyme Catalysis | Cyclohexanone Monooxygenase (CHMO) | Enantioselective Baeyer-Villiger Oxidation | Provides a chiral active site for stereoselective oxygen insertion |
Stereochemical Control and Enantioselective Synthesis Utilizing 4 Benzyloxy Methyl Cyclohex 3 En 1 One
Application of Chiral Auxiliaries and Organocatalysts in Asymmetric Transformations
The pursuit of enantiomerically pure compounds has led to the extensive use of chiral auxiliaries, which are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. While specific studies detailing the direct application of chiral auxiliaries to 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one are not extensively documented in readily available literature, the principles of asymmetric synthesis using chiral auxiliaries are well-established for similar cyclohexenone systems. For instance, Evans' oxazolidinones have been widely applied in stereoselective alkylations and aldol (B89426) reactions of enolates derived from cyclic ketones.
In a hypothetical application to this compound, a chiral auxiliary, such as a chiral amine, could be used to form a chiral enamine. The steric hindrance imposed by the auxiliary would then direct the approach of an electrophile from the less hindered face, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, often utilizing small organic molecules to catalyze reactions with high stereoselectivity. For cyclohexenone derivatives, proline and its derivatives are common organocatalysts for Michael additions and aldol reactions. In the context of this compound, an organocatalyst could activate the substrate towards nucleophilic attack in an enantioselective manner. For example, a chiral secondary amine catalyst could react with the cyclohexenone to form a chiral iminium ion, which would then undergo a stereoselective conjugate addition with a nucleophile.
Diastereoselective Control in the Cyclohexenone Ring System
The inherent conformational preferences and existing stereocenters within a molecule can be exploited to control the stereochemistry of subsequent reactions. In the case of derivatives of this compound, the bulky (benzyloxy)methyl substituent at the 4-position can exert significant steric influence on incoming reagents.
For example, in the reduction of the ketone functionality, the approach of a hydride reagent can be directed by the substituent. Depending on the reaction conditions and the nature of the reducing agent, the hydride can attack from either the axial or equatorial face of the molecule, leading to the preferential formation of one diastereomer of the corresponding alcohol. The relative stereochemistry of the newly formed hydroxyl group with respect to the (benzyloxy)methyl group is thus controlled.
Similarly, in conjugate addition reactions, the substituent at the 4-position can influence the facial selectivity of the nucleophilic attack on the double bond. The nucleophile will preferentially add to the less sterically hindered face of the cyclohexenone ring, leading to a diastereoselective outcome.
A notable application of stereocontrol in a similar cyclohexene (B86901) system is found in the synthesis of the antiviral drug oseltamivir (Tamiflu®). The synthesis often involves intermediates with a cyclohexene core, and the control of stereochemistry at multiple centers is crucial for the drug's efficacy.
Enantioselective Deprotonation Strategies and Their Applications
Enantioselective deprotonation of prochiral ketones using chiral lithium amide bases is a powerful method for generating chiral enolates, which can then be trapped with electrophiles to afford enantiomerically enriched products. For a symmetrically substituted cyclohexanone (B45756), a chiral base can selectively remove one of two enantiotopic protons, leading to a desymmetrization of the molecule.
While this compound itself is not prochiral at the alpha positions in the same way as a saturated cyclohexanone, related saturated derivatives could be subjected to such strategies. For instance, reduction of the double bond would yield 4-[(benzyloxy)methyl]cyclohexan-1-one, a prochiral ketone. Treatment of this ketone with a chiral lithium amide base, such as one derived from a chiral amine, would lead to the formation of a chiral enolate. Subsequent reaction with an electrophile, for example, an alkyl halide, would introduce a substituent at the alpha-position with a specific stereochemistry.
| Chiral Base Type | Typical Electrophile | Expected Outcome |
| Chiral Lithium Amide | Alkyl Halide | Enantioselective α-alkylation |
| Chiral Lithium Amide | Silyl (B83357) Halide | Formation of a chiral silyl enol ether |
| Chiral Lithium Amide | Aldehyde | Diastereo- and enantioselective aldol addition |
This strategy provides a route to α-functionalized cyclohexanones with high enantiomeric excess.
Conformational Analysis and its Influence on Stereochemical Outcomes
The stereochemical outcome of reactions involving cyclic compounds is often dictated by their conformational preferences. The cyclohexene ring in this compound adopts a half-chair conformation. The large (benzyloxy)methyl group at the C4 position will preferentially occupy a pseudo-equatorial position to minimize steric interactions, particularly A(1,3) strain with the substituents on the double bond.
This conformational bias has significant implications for the reactivity of the molecule. For instance, in an epoxidation reaction of the double bond, the reagent will preferentially approach from the less hindered face, which is typically the face opposite to the pseudo-equatorial substituent. This leads to the formation of a diastereomerically enriched epoxide.
Furthermore, the conformation of the enolate formed from this compound will also influence the stereochemical outcome of its reactions. The enolate will adopt a conformation that minimizes steric strain, and this will, in turn, direct the approach of electrophiles. Computational studies and NMR spectroscopic analysis are valuable tools for predicting and understanding the conformational preferences of such molecules and their transition states, thereby allowing for a rational design of stereoselective reactions.
Stereospecific Pericyclic Rearrangements (e.g.,researchgate.netresearchgate.net-Sigmatropic Rearrangements)
Pericyclic reactions, such as sigmatropic rearrangements, are powerful tools for the stereospecific construction of carbon-carbon and carbon-heteroatom bonds. These reactions proceed through a concerted mechanism involving a cyclic transition state, and the stereochemistry of the product is directly related to the stereochemistry of the starting material.
While specific examples of researchgate.netresearchgate.net-sigmatropic rearrangements directly involving this compound are not prevalent in the literature, the principles can be applied to its derivatives. For instance, an allylic sulfide (B99878) or amine derivative of the corresponding alcohol could undergo a researchgate.netresearchgate.net-sigmatropic rearrangement. The stereochemistry of the newly formed carbon-carbon or carbon-heteroatom bond would be controlled by the stereochemistry of the starting material and the suprafacial or antarafacial nature of the rearrangement, which is governed by the Woodward-Hoffmann rules.
A related and widely studied pericyclic reaction is the researchgate.netresearchgate.net-sigmatropic rearrangement, such as the Claisen or Cope rearrangement. These rearrangements are also highly stereospecific. For example, a vinyl ether derivative of the alcohol obtained from the reduction of this compound could undergo a Claisen rearrangement to introduce a new substituent at the C2 position with a defined stereochemistry.
| Rearrangement Type | Substrate Prerequisite | Key Transformation | Stereochemical Implication |
| researchgate.netresearchgate.net-Wittig Rearrangement | Allylic ether with an adjacent carbanion | C-C bond formation | Transfer of chirality |
| researchgate.netresearchgate.net-Stevens Rearrangement | Ylide (e.g., sulfonium or ammonium) | C-C bond formation | Retention of configuration at migrating center |
| researchgate.netresearchgate.net-Claisen Rearrangement | Allyl vinyl ether | C-C bond formation | Highly stereospecific, proceeds through a chair-like transition state |
| researchgate.netresearchgate.net-Cope Rearrangement | 1,5-diene | C-C bond formation | Highly stereospecific, thermally allowed |
The stereospecificity of these reactions makes them valuable tools in the synthesis of complex natural products and pharmaceuticals where precise control of stereochemistry is paramount.
Computational Chemistry and Spectroscopic Analysis of 4 Benzyloxy Methyl Cyclohex 3 En 1 One
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for predicting and understanding the behavior of molecules at an electronic level. For a compound like 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one, these methods would provide deep insights into its intrinsic properties.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov A typical study on this compound would involve geometry optimization using a functional like B3LYP with a basis set such as 6-311+G(d,p) to determine the most stable three-dimensional arrangement of its atoms. researchgate.net
This analysis would yield crucial data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to understand the molecule's reactivity. The HOMO-LUMO energy gap is a critical parameter for assessing chemical stability and predicting electronic transitions. researchgate.netlibretexts.org Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic or nucleophilic attack. nih.gov
Table 1: Predicted Parameters from DFT Studies (Hypothetical Data)
| Parameter | Description | Predicted Value Range |
|---|---|---|
| Bond Lengths (Å) | C=O | ~1.21 - 1.23 |
| C=C | ~1.33 - 1.35 | |
| C-O (ether) | ~1.42 - 1.44 | |
| Bond Angles (°) | C-C(=O)-C | ~116 - 118 |
| C=C-C | ~120 - 124 |
| HOMO-LUMO Gap (eV) | Energy difference | ~4.0 - 5.0 |
Prediction of Reaction Pathways and Transition States
Quantum chemical calculations are powerful in mapping potential reaction pathways and identifying the associated transition states. nist.govresearchgate.net For this compound, this could involve modeling its synthesis, degradation, or participation in reactions like Michael additions or reductions of the ketone.
Methods such as Intrinsic Reaction Coordinate (IRC) calculations are employed to trace the path from a transition state to the reactants and products, confirming the connection. mdpi.com By calculating the activation energies associated with different potential pathways, researchers can predict the most likely reaction mechanisms and product outcomes under various conditions. nist.gov This predictive capability is vital for designing new synthetic routes and understanding unexpected byproducts. researchgate.net
Conformational Analysis and Energy Minima Determination
The flexibility of the cyclohexene (B86901) ring and the benzyloxy side chain means that this compound can exist in multiple conformations. Conformational analysis is the study of the energetics of these different spatial arrangements, known as conformers. rsc.org
The cyclohex-3-en-1-one (B1204788) ring typically adopts a half-chair conformation. The orientation of the (benzyloxy)methyl substituent (axial vs. equatorial-like) significantly impacts the molecule's stability due to steric interactions. nist.gov Computational methods are used to rotate the rotatable bonds systematically and calculate the potential energy of each resulting conformer. This process identifies the global energy minimum—the most stable conformation—as well as other low-energy conformers that may exist in equilibrium. govinfo.gov Understanding the preferred conformation is crucial as it influences the molecule's reactivity and its interactions with other molecules.
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide the experimental data necessary to confirm the structure and connectivity of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds.
¹H NMR: This technique provides information about the chemical environment of hydrogen atoms. For this compound, distinct signals would be expected for the aromatic protons of the benzyl (B1604629) group, the vinyl proton on the cyclohexene ring, the methylene (B1212753) protons of the -CH₂O- linker, and the aliphatic protons on the cyclohexene ring. Chemical shifts (δ) and coupling constants (J) would reveal the connectivity between adjacent protons.
¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon (C=O), the olefinic carbons (C=C), the aromatic carbons, the ether-linked methylene carbon, and the aliphatic ring carbons. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.
2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish direct correlations between protons (¹H-¹H) and between protons and the carbons they are attached to (¹H-¹³C), respectively, providing unambiguous confirmation of the molecular skeleton.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts (Hypothetical Data)
| Atom Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |
|---|---|---|
| C=O | 195 - 205 | - |
| C=C | 125 - 150 | 5.5 - 6.0 |
| Aromatic C | 127 - 138 | 7.2 - 7.4 |
| -CH₂-O- | 68 - 75 | 4.4 - 4.6 |
| Ring CH₂ | 25 - 40 | 2.0 - 2.8 |
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The monoisotopic mass of this compound (C₁₄H₁₆O₂) is 216.1150 g/mol .
In an electron ionization (EI) mass spectrum, the molecule would produce a molecular ion peak (M⁺) corresponding to its molecular weight. This ion would then undergo characteristic fragmentation. Key predicted fragmentation pathways include:
Benzyl cleavage: Loss of a benzyl radical (•CH₂Ph, 91 Da) to form a stable cation. This is often a dominant fragmentation pathway for benzylic ethers.
McLafferty rearrangement: If sterically possible, this could lead to the cleavage of the side chain.
α-Cleavage: Cleavage of the bonds adjacent to the carbonyl group within the cyclohexene ring.
Analysis of the mass-to-charge ratios (m/z) of these fragments helps to piece together the molecular structure, confirming the presence of the benzyl group and the cyclohexenone core.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
A comprehensive search of scientific literature and chemical databases did not yield specific experimental Infrared (IR) or Ultraviolet-Visible (UV-Vis) spectroscopic data for the compound this compound.
In the absence of direct experimental spectra, a predictive analysis based on the known characteristic absorption ranges for the functional groups present in the molecule can be hypothesized. For IR spectroscopy, one would expect to observe characteristic absorption bands corresponding to the C=O stretch of the cyclohexenone ring, the C=C stretch of the alkene, the C-O-C stretch of the ether linkage, and the aromatic C-H and C=C stretches of the benzyl group.
For UV-Vis spectroscopy, the electronic transitions would likely be dominated by the α,β-unsaturated ketone chromophore. The n→π* and π→π* transitions of the carbonyl group in conjugation with the carbon-carbon double bond would be expected to show absorption maxima in the ultraviolet region. The benzylic moiety would also contribute to the UV absorption. However, without experimental data, the precise wavelengths (λmax) and molar absorptivity (ε) values remain undetermined.
Applications of 4 Benzyloxy Methyl Cyclohex 3 En 1 One As a Key Synthetic Intermediate
Construction of Complex Polycyclic Natural Products
The cyclohexenone motif is a fundamental structural unit found in numerous polycyclic natural products. elsevierpure.com As such, derivatives like 4-[(benzyloxy)methyl]cyclohex-3-en-1-one are valuable starting points for their total synthesis. google.commdpi.com The strategic placement of functional groups on the cyclohexenone ring allows chemists to control the stereochemistry and connectivity of subsequent ring-forming reactions.
Total Synthesis of Biologically Active Compounds (e.g., Reserpine)
The total synthesis of Reserpine, a complex indole alkaloid known for its antihypertensive and antipsychotic properties, has been a landmark achievement in organic chemistry. While various synthetic strategies have been developed, many rely on the construction of a highly functionalized cyclohexane ring system that eventually becomes the E-ring of the final pentacyclic structure. Although specific routes employing this compound are not prominently detailed in seminal syntheses, the general strategy often involves cyclohexenone precursors that enable the installation of the requisite stereocenters and functional groups necessary for the intricate framework of Reserpine. The versatility of substituted cyclohexenones makes them ideal candidates for such complex undertakings.
Intermediates for Phomactin A and Spiroindicumides
Precursor for Pharmaceutically Relevant Scaffolds and Analogs
Cyclohexanone (B45756) and cyclohexenone derivatives are considered "privileged scaffolds" in medicinal chemistry due to their prevalence in a vast number of bioactive compounds and FDA-approved drugs. nih.govbeilstein-journals.org These six-membered rings provide a rigid, three-dimensional framework that can be decorated with various functional groups to optimize biological activity.
This compound is a valuable precursor for such scaffolds. The enone functionality can be used to introduce substituents via Michael additions, and the ketone can be transformed into various heterocycles. The benzyloxymethyl group can be deprotected to reveal a primary alcohol, providing a handle for further derivatization to create libraries of compounds for drug discovery. For example, 4-substituted cyclohexyl sulfones have been investigated as potent, orally active γ-secretase inhibitors for potential use in treating Alzheimer's disease. nih.gov Similarly, enantioselective methods have been developed to prepare optically active 4-substituted cyclohexenones, which are key precursors for synthesizing pharmaceutically active molecules, including nucleoside analogues with antiviral properties. mdpi.comacs.org
| Scaffold Type | Synthetic Utility of Cyclohexenone Core | Potential Therapeutic Area |
|---|---|---|
| Cyclohexane Nucleosides | Provides the carbocyclic core for sugar mimicry. | Antiviral (e.g., Herpes Simplex Virus) mdpi.com |
| Substituted Cyclohexyl Sulfones | Acts as a rigid scaffold for orienting pharmacophores. | Neurodegenerative (e.g., Alzheimer's Disease) nih.gov |
| Bicyclic Lactams | Serves as a precursor for ring expansion (e.g., Beckmann rearrangement). nih.gov | Antibacterial, CNS disorders |
Building Block for Agrochemicals and Specialty Chemicals
The cyclohexene (B86901) ring is a component of some agrochemicals. For instance, the nitrosourea compound Semustine, which contains a methylcyclohexyl group, has been used in chemotherapy. wikipedia.org While direct public domain evidence linking this compound to specific commercial agrochemicals is limited, its structural motifs are relevant. The functionalized cyclohexane core can be modified to produce compounds with herbicidal, insecticidal, or fungicidal properties. The synthesis of solanoeclepin A, a potent potato cyst nematode hatching stimulant, famously started from 3-methylcyclohexenone, demonstrating the utility of this class of compounds in creating agrochemically active molecules. utexas.edu The benzyloxymethyl group in the title compound offers a site for modification to tune the compound's physical properties and biological activity for potential agrochemical applications.
Development of Novel Organic Materials and Photonic Devices
The rigid structure of the cyclohexanone framework makes it an attractive component for the development of novel organic materials. While research into this compound for these specific applications is not widely published, related cyclohexanone derivatives have been incorporated into materials for electronics and photonics. For example, 2,6-bis(4-azidobenzylidene)cyclohexanone has been used as a crosslinker in the active layer of intrinsically stretchable organic solar cells. Photocrosslinking technology allows for precise control over the material's properties, balancing mechanical durability with electronic performance. chemsynthesis.com Furthermore, some cyclohexenone derivatives have been synthesized with potential applications in photonic devices in mind, and chalcone-containing cyclohexenone cores can exhibit high nonlinear optical (NLO) responses. The potential exists to functionalize this compound to create liquid crystals, polymers, or photosensitive materials where the cyclohexenone core contributes to the desired bulk properties.
Role in Cascade and Multi-Component Reaction Sequences
Cascade reactions, also known as domino or tandem reactions, are highly efficient processes where multiple bonds are formed in a single operation without isolating intermediates. 20.210.105baranlab.org The α,β-unsaturated ketone structure of this compound makes it an excellent substrate for initiating such cascades. nih.gov
The most common role for this compound would be as a Michael acceptor. beilstein-journals.org A nucleophile can add to the β-position of the double bond, generating an enolate intermediate. This enolate can then participate in a subsequent intramolecular or intermolecular reaction, such as an aldol (B89426) condensation or another Michael addition, to rapidly build molecular complexity. nih.gov These Michael-Michael cascade reactions are powerful tools for generating highly functionalized cyclohexene and cyclohexane rings with multiple stereocenters in a single step. beilstein-journals.orgnih.gov The ability to construct complex carbocyclic frameworks efficiently makes this compound a potentially valuable player in the field of cascade catalysis.
| Reaction Type | Role of this compound | Product Type | Significance |
|---|---|---|---|
| Michael-Michael Cascade | Michael Acceptor | Highly substituted cyclohexanes | Rapid construction of polycyclic systems with high stereocontrol. nih.gov |
| Michael-Aldol Cascade | Michael Acceptor | Bicyclic keto-alcohols | Efficient formation of fused or bridged ring systems. beilstein-journals.org |
| Diels-Alder Reaction | Dienophile | Bicyclic systems | Forms six-membered rings with good stereoselectivity. |
Conclusion and Future Research Directions
Synthesis and Reactivity: A Summary of Key Achievements and Methodological Advancements
The synthesis of substituted cyclohexenones has been a subject of extensive research, leading to a variety of robust methodologies. While direct synthetic procedures for 4-[(Benzyloxy)methyl]cyclohex-3-en-1-one are not extensively documented in dedicated studies, its preparation can be logically inferred from established transformations. A plausible route commences with the Diels-Alder reaction between a 1-amino-3-siloxy diene and a suitable dienophile to generate a functionalized cyclohexene (B86901) ring system. orgsyn.org Subsequent modification of a 4-position substituent, such as the reduction of a carboxylate to a hydroxymethyl group, followed by benzylation, would afford the target compound.
Key achievements in the broader field of cyclohexenone synthesis include the development of enantioselective methods. For instance, the use of chiral lithium amides for deprotonation of prochiral cyclic ketones provides access to non-racemic 4-substituted cyclohex-2-en-1-ones. researchgate.net Furthermore, intramolecular aldol (B89426) condensation reactions mediated by organocatalysts have proven effective for the synthesis of optically active 4-substituted 2-cyclohexenones from ketoaldehydes, minimizing epimerization. nih.gov These advancements highlight the sophisticated level of control that can be achieved in constructing these cyclic systems.
The reactivity of the cyclohexenone core is characterized by the electrophilicity of the β-carbon of the enone system, making it susceptible to conjugate addition reactions. The presence of the benzyloxymethyl group at the 4-position can influence the stereochemical outcome of such additions through steric hindrance or directing effects.
Emerging Synthetic Strategies for Benzyloxymethylated Cyclohexenones
Modern synthetic chemistry is continuously evolving, with a focus on efficiency and sustainability. Emerging strategies that could be applied to the synthesis of this compound and its analogs include chemoenzymatic cascades. These one-pot processes combine the selectivity of enzymatic transformations with the versatility of chemical catalysis. For instance, an ene-reductase could be employed for the stereoselective reduction of a precursor, followed by chemical steps to introduce the benzyloxymethyl group. osti.gov
Another promising avenue is the development of novel cyclization reactions. Cascade reactions, such as inter–intramolecular double Michael additions, have been utilized to construct highly functionalized cyclohexanones with excellent diastereoselectivity. beilstein-journals.org Adapting such strategies, perhaps by using a Michael acceptor containing a benzyloxymethyl moiety, could provide a direct and atom-economical route to the target compound. Furthermore, transition metal-catalyzed reactions, such as ring-closing metathesis of appropriately substituted dienes, offer powerful tools for the construction of the cyclohexenone ring with specific substitution patterns.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The reactivity of this compound is largely dictated by its enone functionality. While standard transformations like Michael additions and Diels-Alder reactions are expected, the interplay between the enone and the benzyloxymethyl substituent could lead to novel reactivity. For example, intramolecular reactions where the benzyloxy group participates in a reaction at the enone, perhaps facilitated by a Lewis acid, could lead to the formation of bicyclic or spirocyclic systems.
The exploration of photochemical reactions of this substrate could also unveil unprecedented transformations. Irradiation could lead to [2+2] cycloadditions or other pericyclic reactions, potentially affording complex polycyclic structures that would be challenging to access through traditional thermal methods. The benzyloxymethyl group could influence the regioselectivity and stereoselectivity of these photochemical processes.
Furthermore, the development of new catalytic systems could unlock novel reactivity. For example, a palladium-catalyzed aerobic dehydrogenation could potentially convert the cyclohexenone into a corresponding phenol (B47542) derivative, offering a route to meta-substituted phenols. nih.gov The compatibility of such a catalyst with the benzyloxymethyl group would be a key area of investigation.
Advanced Computational Modeling for Reaction Prediction and Optimization
Computational chemistry provides a powerful tool for understanding and predicting chemical reactivity. Density Functional Theory (DFT) and other ab initio methods can be employed to model the transition states of reactions involving this compound. acs.org This would allow for the prediction of regioselectivity and stereoselectivity in reactions such as conjugate additions and cycloadditions. For instance, computational modeling could help predict the facial selectivity of a nucleophilic attack on the carbonyl group or the enone system, taking into account the steric and electronic influence of the benzyloxymethyl substituent.
These computational models can also be used to optimize reaction conditions. By calculating the energy barriers for different reaction pathways under various catalytic or solvent conditions, it is possible to identify the most efficient set of parameters, thereby reducing the need for extensive empirical screening. For example, modeling the interaction of different Lewis acids with the carbonyl oxygen could help in selecting the most effective catalyst for a particular transformation.
Potential for Derivatization into Unexplored Chemical Space and Applications
The structure of this compound offers multiple points for derivatization, allowing for the exploration of new chemical space. The ketone can be converted into a variety of functional groups, such as alcohols, amines, or heterocycles. The double bond can undergo a range of addition reactions, including hydrogenation, epoxidation, and dihydroxylation, to introduce new stereocenters. The benzyloxy group can be deprotected to reveal a primary alcohol, which can then be further functionalized.
This potential for derivatization makes this compound a valuable scaffold for the synthesis of libraries of compounds for biological screening. The cyclohexenone motif is present in numerous bioactive natural products, and the ability to systematically modify the substituents on this core structure could lead to the discovery of new therapeutic agents. For example, the synthesis of nucleoside analogues built on a bicyclo[4.1.0]heptane scaffold has been achieved from functionalized cyclohexenones, highlighting the potential for this class of compounds in medicinal chemistry. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
